9H-Purin-2-amine, hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-2-amine, hemihydrate: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purin-2-amine, hemihydrate typically involves the coupling of 9-methyl-6-(piperidin-1-yl)-9H-purin-2-amine with N-Phthaloyl or carboxamide derivatives of amino acids using phosphorous oxychloride in pyridine . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for efficiency, cost-effectiveness, and scalability to meet the demands of various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 9H-Purin-2-amine, hemihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted purine compounds .
Scientific Research Applications
Chemistry: In chemistry, 9H-Purin-2-amine, hemihydrate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various purine derivatives, which are important in the development of pharmaceuticals and other bioactive compounds .
Biology: In biology, this compound is studied for its role in cellular processes. It is used in research to understand the mechanisms of nucleotide metabolism and the regulation of genetic material .
Medicine: Its derivatives are explored for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as an intermediate in the synthesis of dyes, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 9H-Purin-2-amine, hemihydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to the disruption of cellular processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and affecting the overall metabolic pathways .
Comparison with Similar Compounds
6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine: This compound shares a similar purine structure but has different substituents, leading to variations in its chemical properties and biological activities.
N-(6-Chloro-9H-purin-2-yl)benzamide:
Uniqueness: 9H-Purin-2-amine, hemihydrate is unique due to its specific structure and hydration state The presence of the hemihydrate form can influence its solubility, stability, and reactivity, making it distinct from other purine derivatives
Properties
CAS No. |
37113-42-1 |
---|---|
Molecular Formula |
C11H15N5O3S |
Molecular Weight |
297.34 g/mol |
IUPAC Name |
5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) |
InChI Key |
HCCOXCDCIWQBMD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.